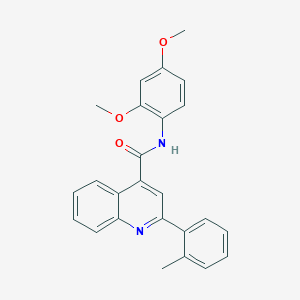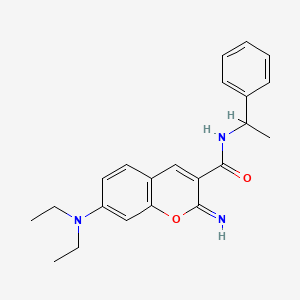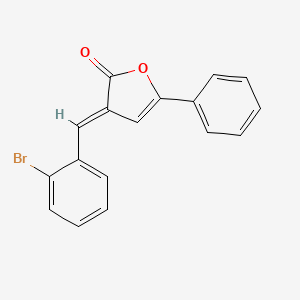![molecular formula C20H19Cl2N3O2 B4758116 1-{[4-(2,4-dichlorobenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B4758116.png)
1-{[4-(2,4-dichlorobenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[4-(2,4-dichlorobenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione, commonly known as SB-216763, is a small molecule inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase that regulates various cellular processes such as metabolism, cell cycle, and apoptosis. SB-216763 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and neurodegenerative disorders.
Mécanisme D'action
SB-216763 inhibits 1-{[4-(2,4-dichlorobenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione activity by binding to the ATP-binding site of the enzyme. This results in the phosphorylation of downstream targets such as β-catenin, glycogen synthase, and tau protein. SB-216763 has also been shown to activate the Wnt/β-catenin signaling pathway, which is involved in various cellular processes such as proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
SB-216763 has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to induce apoptosis in cancer cells by inhibiting 1-{[4-(2,4-dichlorobenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione activity and activating the Wnt/β-catenin signaling pathway. SB-216763 has also been shown to improve glucose metabolism in diabetic animal models by increasing insulin sensitivity and glucose uptake. In addition, SB-216763 has been shown to have neuroprotective effects in animal models of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
SB-216763 has several advantages for lab experiments. It is a small molecule inhibitor that can easily penetrate cell membranes and inhibit 1-{[4-(2,4-dichlorobenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione activity. It has also been extensively studied in preclinical models and has a well-established mechanism of action. However, one of the limitations of SB-216763 is its potential off-target effects, as it can also inhibit other kinases such as cyclin-dependent kinase 5 (CDK5) and protein kinase B (Akt).
Orientations Futures
There are several future directions for the study of SB-216763. One potential direction is the development of more potent and selective 1-{[4-(2,4-dichlorobenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione inhibitors that can overcome the potential off-target effects of SB-216763. Another direction is the investigation of the therapeutic potential of SB-216763 in other diseases such as inflammatory disorders and cardiovascular diseases. Furthermore, the development of novel drug delivery systems for SB-216763 could improve its bioavailability and efficacy in vivo. Overall, the study of SB-216763 has provided valuable insights into the role of 1-{[4-(2,4-dichlorobenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione in various cellular processes and has potential therapeutic applications in various diseases.
Applications De Recherche Scientifique
SB-216763 has been widely used in scientific research for its ability to inhibit 1-{[4-(2,4-dichlorobenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione activity. It has been shown to have potential therapeutic applications in various diseases such as cancer, diabetes, and neurodegenerative disorders. SB-216763 has been used in preclinical studies to investigate its effects on various cellular processes such as apoptosis, cell cycle, and metabolism.
Propriétés
IUPAC Name |
1-[[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]methyl]indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N3O2/c21-15-6-5-14(17(22)11-15)12-23-7-9-24(10-8-23)13-25-18-4-2-1-3-16(18)19(26)20(25)27/h1-6,11H,7-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIVHTIYHVXIQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=C(C=C2)Cl)Cl)CN3C4=CC=CC=C4C(=O)C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[4-(2,4-dichlorobenzyl)piperazin-1-yl]methyl}-1H-indole-2,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1-{[(3,4-dimethylphenyl)amino]carbonyl}-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B4758037.png)

![1-[2-(4-methoxyphenoxy)butanoyl]-4-methyl-1,4-diazepane](/img/structure/B4758049.png)
![6-(2-furyl)-2-(tetrahydro-2-furanylmethyl)-2,3,4,6-tetrahydro-1H-[1,3,5]triazino[1',2':3,4][1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B4758060.png)
![5-({1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}methylene)-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4758065.png)


![7-(difluoromethyl)-N-[3-nitro-5-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)phenyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4758096.png)
![N-benzyl-2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]acrylamide](/img/structure/B4758102.png)
![N-[2-(dimethylamino)ethyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B4758112.png)
![4-methoxy-3-[(propylamino)sulfonyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4758122.png)
![2-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4758126.png)

![6-cyclopropyl-N-(1,3-dimethyl-1H-pyrazol-4-yl)-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4758134.png)